5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid
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Overview
Description
5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a thiophene ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It is known that 5-amino-pyrazoles can be used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . They can participate in a variety of reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
It is known that 5-amino-pyrazoles can be used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . These compounds can have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Result of Action
It is known that 5-amino-pyrazoles can be used to construct diverse heterocyclic scaffolds, which can have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the cyclocondensation of 3-amino-1H-pyrazole with a suitable thiophene derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
- 3-amino-1H-pyrazole
- Thiophene-2-carboxylic acid
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
What sets 5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid apart is its unique combination of the pyrazole and thiophene rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(3-aminopyrazol-1-yl)methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-8-3-4-12(11-8)5-6-1-2-7(15-6)9(13)14/h1-4H,5H2,(H2,10,11)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVCYYNKQNTQKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC2=CC=C(S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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